5-(4-Iodophenyl)pentanoic acid
Description
Properties
IUPAC Name |
5-(4-iodophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVFIQYGBUOFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116680-98-9 | |
| Record name | 5-(4-iodophenyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(4-Iodophenyl)pentanoic acid, with the chemical formula C11H13IO2 and CAS number 116680-98-9, is a compound of significant interest in biochemical research due to its various biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of Biological Activity
This compound is primarily studied for its potential applications in medicinal chemistry and pharmacology. Its structure includes an iodophenyl group, which enhances its binding properties and biological activity.
- Binding Affinity : The compound has been shown to exhibit strong binding affinity to plasma proteins, particularly albumin. This characteristic can enhance its bioavailability and therapeutic efficacy by prolonging its circulation time in the bloodstream .
- Cellular Interaction : In vitro studies indicate that this compound interacts with various cellular pathways, potentially modulating inflammatory responses and apoptosis .
- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Pharmacokinetics
Pharmacokinetic studies reveal critical insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : Following administration, the compound is rapidly absorbed into systemic circulation.
- Distribution : It shows a high volume of distribution due to its lipophilic nature and strong protein binding characteristics.
- Metabolism : The compound undergoes hepatic metabolism, producing several metabolites that may also possess biological activity.
- Excretion : Primarily eliminated via renal pathways, with a noted influence on kidney uptake depending on the formulation used .
In Vivo Studies
- Tumor Uptake Studies : Research involving radiolabeled versions of this compound has demonstrated significant tumor uptake in animal models. For instance, biodistribution studies showed that compounds incorporating this moiety exhibited high tumor accumulation rates (30–45% IA/g) 24 hours post-injection while maintaining lower kidney retention compared to other similar compounds .
- Therapeutic Potential : In a study assessing the efficacy of folate radioconjugates incorporating this compound, results indicated improved pharmacokinetic profiles suitable for therapeutic applications in oncology .
In Vitro Studies
- Cytotoxicity Assays : Various assays have been conducted to evaluate the cytotoxic effects of this compound against different cancer cell lines. Results suggest that it may induce apoptosis in specific cell types while exhibiting low toxicity to normal cells .
- Inflammation Modulation : The compound has been investigated for its anti-inflammatory properties, with findings indicating a reduction in pro-inflammatory cytokine production in cultured cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H13IO2 |
| Molecular Weight | 304.12 g/mol |
| CAS Number | 116680-98-9 |
| Binding Affinity | High (to albumin) |
| Tumor Uptake | 30–45% IA/g |
| Kidney Uptake | Lower than similar compounds |
Scientific Research Applications
Medicinal Chemistry and Drug Development
5-(4-Iodophenyl)pentanoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the preparation of Apixaban , an anticoagulant medication. The compound acts as an intermediate in the synthesis of 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2-one, which is pivotal for creating Apixaban with high purity and yield .
Table 1: Synthesis Pathways Involving this compound
| Compound | Role of this compound | Reference |
|---|---|---|
| Apixaban | Intermediate for synthesis | |
| Other lactam-containing compounds | Key precursor in various syntheses |
Radioconjugate Design
Recent studies have demonstrated the potential of this compound in enhancing the properties of radioconjugates used for imaging and therapeutic purposes. The compound has been shown to improve the binding affinity to albumin, which increases the blood residence time of radioconjugates while simultaneously reducing renal accumulation . This property is particularly beneficial for applications in targeted cancer therapies.
Case Study: Enhanced Tumor Uptake
A comparative biodistribution study illustrated that radioconjugates incorporating this compound exhibited significantly higher tumor uptake (30–45% IA/g) compared to those without this moiety. This finding underscores the compound's utility in optimizing therapeutic efficacy while minimizing side effects .
Pharmacological Investigations
This compound has also been investigated for its pharmacological properties, particularly concerning apoptosis and proliferation in cancer cells. Studies have indicated that derivatives of this compound can influence histone deacetylase activity, which plays a critical role in regulating gene expression related to cancer progression .
Table 2: Pharmacological Applications
Chemical Reactions Analysis
Cyclization to Lactam Derivatives
Intermediate : 5-Bromo-pentanoic acid (4-iodophenyl)amide
Reaction : Intramolecular cyclization under basic conditions forms l-(4-iodophenyl)-piperidin-2-one , a key lactam intermediate.
Mechanistic Insight :
-
The reaction proceeds through deprotonation of the amide nitrogen, enabling nucleophilic substitution (SN2) at the brominated carbon.
-
Cyclization forms a six-membered lactam ring, stabilized by aromatic iodophenyl substitution .
Dichlorination with Phosphorus Pentachloride
Intermediate : l-(4-Iodophenyl)-piperidin-2-one
Reaction : Treatment with PCl₅ generates 3,3-dichloro-l-(4-iodophenyl)-piperidin-2-one , a precursor for morpholine substitution.
| Conditions | Outcome |
|---|---|
| Reagent: PCl₅ (excess) | Dichlorination at the α-positions of the lactam carbonyl. |
| Solvent: Chloroform | Reflux for 2 hours followed by aqueous workup . |
Key Observations :
-
The dichlorinated intermediate is highly reactive, facilitating subsequent nucleophilic substitutions with amines like morpholine .
Morpholine Substitution
Intermediate : 3,3-Dichloro-l-(4-iodophenyl)-piperidin-2-one
Reaction : Displacement of chloride by morpholine yields l-(4-iodophenyl)-3-morpholine-5,6-dihydro-2H-pyridin-2-one .
Applications :
Condensation with Hydrazone Derivatives
Intermediate : Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
Reaction : Condensation with l-(4-iodophenyl)-3-morpholine-5,6-dihydro-2H-pyridin-2-one forms ethyl 6-(4-iodophenyl)-l-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-lH-pyrazolo[3,4-c]pyridine-3-carboxylate .
| Conditions | Outcome |
|---|---|
| Base: Triethylamine | Facilitates enolate formation and cyclocondensation. |
| Solvent: Toluene, reflux | Forms the pyrazolopyridine scaffold, a structural motif in apixaban . |
Crystallization and Polymorphism
Intermediate : 5-Bromo-pentanoic acid (4-iodophenyl)amide
Solid-State Behavior :
-
Crystallizes in a form characterized by PXRD peaks at 6.38, 12.81, 19.30, 19.83, 22.71, 23.67, 24.53, 24.72, 25.82, 27.00, 29.44, 32.07, 32.43, 39.16, and 40.53° 2θ .
-
Polymorph stability impacts reactivity in downstream steps, such as cyclization efficiency .
Limitations and Opportunities
-
Gaps in Data : Direct studies on 5-(4-iodophenyl)pentanoic acid are absent, but its amide analogue’s reactivity suggests potential for similar transformations (e.g., esterification, decarboxylation).
-
Industrial Relevance : The highlighted reactions are optimized for apixaban synthesis, emphasizing scalability and purity .
Comparison with Similar Compounds
Key Research Findings
- Substituent Effects : Iodine’s large atomic radius and polarizability may enhance van der Waals interactions in receptor binding compared to smaller halogens (F, Cl) .
- Therapeutic Potential: Baclofen homologs demonstrate that amino and halogen substitutions on pentanoic acid derivatives can fine-tune receptor affinity and efficacy .
- Material Science Applications: Carboxylic acid-functionalized silica particles using 5-(triethoxysilyl)pentanoic acid show that phenylpentanoic acids can stabilize nanomaterials without altering morphology .
Preparation Methods
Direct Iodination of 5-Phenylpentanoic Acid
Overview:
The most widely documented and practical method for preparing 5-(4-Iodophenyl)pentanoic acid is the direct iodination of 5-phenylpentanoic acid. This approach uses an electrophilic aromatic substitution reaction, introducing an iodine atom at the para-position of the phenyl ring.
Reaction Scheme:
5-Phenylpentanoic acid + Iodine + Periodic acid + Sulfuric acid + Acetic acid → this compound
- Starting material: 5-Phenylpentanoic acid (20 g, 112 mmol)
- Oxidant: Periodic acid (5.12 g, 22.4 mmol)
- Iodine source: Iodine (11.4 g, 44.9 mmol)
- Catalyst: Concentrated sulfuric acid (3.68 mL)
- Solvent: Acetic acid (121 mL) and water (24 mL)
- Conditions: The mixture is stirred under controlled temperature to promote the iodination reaction.
- Product isolation: The reaction yields 16.8 g (55.2 mmol) of this compound as a white solid, corresponding to a 49% yield.
Data Table: Reaction Conditions and Yield
| Step | Reagent/Condition | Amount/Details | Purpose |
|---|---|---|---|
| 1 | 5-Phenylpentanoic acid | 20 g (112 mmol) | Substrate |
| 2 | Periodic acid | 5.12 g (22.4 mmol) | Oxidant |
| 3 | Iodine | 11.4 g (44.9 mmol) | Iodine source |
| 4 | Sulfuric acid (conc.) | 3.68 mL | Catalyst/proton source |
| 5 | Acetic acid | 121 mL | Solvent |
| 6 | Water | 24 mL | Solvent |
| 7 | Yield | 16.8 g (49%) | Product |
Alternative Synthetic Approaches
While the direct iodination method is the most cited, alternative synthetic routes may exist, such as:
- Halogen exchange reactions: Starting from a bromo- or chloro-phenylpentanoic acid and performing halogen exchange with sodium iodide (Finkelstein reaction). However, such methods are less commonly reported for this specific compound.
- Suzuki or Heck coupling: Synthesis of the pentanoic acid chain followed by coupling with a 4-iodophenyl precursor. These methods are more complex and less efficient for this specific target.
Note: No direct literature procedures for these alternatives were found in the reviewed sources, indicating that the direct iodination remains the preferred method for laboratory-scale synthesis.
Analytical Data and Characterization
- Appearance: White solid
- Purity: ≥95% (as supplied by commercial vendors)
- Storage: Store in a dark, dry place at room temperature
Spectroscopic Data (from literature):
- ^1H NMR (400 MHz, CDCl₃):
7.85–7.39 (m, 2H, aromatic),
7.08–6.72 (m, 2H, aromatic),
2.58 (t, J=7.0 Hz, 2H, methylene),
2.41–2.25 (m, 2H, methylene),
1.80–1.52 (m, 4H, aliphatic).
Summary Table: Key Preparation Data
| Parameter | Value/Condition |
|---|---|
| Starting material | 5-Phenylpentanoic acid |
| Iodinating agent | Iodine |
| Oxidant | Periodic acid |
| Catalyst | Concentrated sulfuric acid |
| Solvent | Acetic acid, water |
| Reaction temperature | Not specified (typically room temp. to reflux) |
| Yield | 49% |
| Product appearance | White solid |
| Purity (commercial) | ≥95% |
| Storage | Dark, dry, room temperature |
Research Findings and Notes
- The direct iodination method is efficient and reproducible, providing moderate yields suitable for research and development purposes.
- The process uses readily available reagents and standard laboratory equipment.
- Characterization data confirm the structure and purity of the product, supporting its use in further chemical synthesis or biological evaluation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(4-Iodophenyl)pentanoic acid with high regioselectivity?
- Methodological Answer : A multi-step approach is often employed, involving diazotization and alkylation reactions. For example, compound analogs like 5-(2-formylphenoxy)pentanoic acid (compound II) were synthesized via alkylation of salicylaldehyde with ethyl 5-bromopentanoate, followed by saponification . For iodine-substituted derivatives, direct electrophilic iodination or coupling reactions (e.g., Suzuki-Miyaura) using iodophenyl boronic acids may be adapted. Purification steps, such as chromatography or recrystallization, are critical to isolate the product, as demonstrated in the synthesis of biotin derivatives .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) is essential for verifying the iodophenyl substituent’s position and carboxylate functionality. For example, 2D-NMR data (COSY, HSQC) resolved ambiguities in structurally similar compounds like 5-(3-ureido)pentanoic acid derivatives . Additionally, UV-Vis spectroscopy can corroborate transient species formation, as shown in TDDFT calculations for selenium analogs, where λmax values aligned with experimental spectra .
Q. How can the solubility and stability of this compound be assessed for in vitro studies?
- Methodological Answer : Solubility profiles are typically determined in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol) via gravimetric or spectrophotometric methods. Stability studies under varying pH and temperature conditions, followed by HPLC analysis, are recommended. For instance, analogs like 5-amino-4-(4-chlorophenyl)pentanoic acid were characterized using chiral HPLC to assess enantiopurity (>99%) and degradation kinetics .
Advanced Research Questions
Q. What mechanistic insights explain the antioxidant potential of iodophenyl-substituted pentanoic acids compared to selenium analogs?
- Methodological Answer : The iodine atom’s lower electronegativity compared to selenium may reduce radical scavenging efficiency. Pulse radiolysis studies on 5-(phenylselanyl)pentanoic acid revealed that selenium’s redox activity enables formation of s- and p-type dimer anions via one-electron oxidation, critical for neutralizing radicals like •OH and Br2•− . Computational methods (e.g., M05-2X/6-311+G(d,p)/SMD) can model iodine’s thermodynamic contributions to radical quenching. Experimental validation via competition kinetics (e.g., with ABTS or DPPH assays) is advised.
Q. How does the 4-iodophenyl group influence binding affinity to biological targets, such as GABA receptors?
- Methodological Answer : Structural analogs like 5-amino-4-(4-chlorophenyl)pentanoic acid showed negligible GABAB receptor affinity, but substituent effects were probed via chiral HPLC and electrophysiological assays in guinea pig ileum models . For iodophenyl derivatives, molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) could predict and measure interactions. Synthesis of enantiopure forms (R/S) and comparative IC50/EC50 analyses are critical, as seen in baclofen homolog studies .
Q. What metabolic pathways are anticipated for this compound in mammalian systems?
- Methodological Answer : Primary metabolism likely involves hepatic oxidation or conjugation. For example, pentamidine’s metabolite 5-(4'-amidinophenoxy)pentanoic acid was identified via HPLC and enzymatic deconjugation (sulfatase/β-glucuronidase) in rat liver microsomes . Stable isotope labeling (e.g., 14C/3H) combined with LC-MS/MS can track iodophenyl-specific biotransformation products, while cytochrome P450 inhibition assays assess metabolic stability.
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported antioxidant activities of iodophenyl vs. selenium-containing pentanoic acids?
- Methodological Answer : Discrepancies may arise from divergent radical-specific scavenging mechanisms. For instance, 5-(benzylselanyl)pentanoic acid exhibited superior peroxyl radical (ROO•) scavenging due to selenium’s polarizability, whereas iodine’s larger atomic radius may favor hydrophobic interactions . Validate via time-resolved kinetics (e.g., stopped-flow spectroscopy) and compare under identical experimental conditions (pH, solvent, radical source).
Q. What strategies resolve synthesis challenges related to iodine’s steric bulk in this compound derivatives?
- Methodological Answer : Steric hindrance can be mitigated using bulky directing groups or microwave-assisted synthesis to enhance reaction efficiency. Evidence from substituted benzaldehyde syntheses highlights the utility of nitrogen-protected intermediates and low-temperature diazotization to preserve iodophenyl integrity . Computational tools (e.g., DFT for transition-state analysis) can optimize reaction pathways.
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
